4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-[(3-chloropyridin-4-yl)oxymethyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c1-16(2)21(18,19)17-7-4-11(5-8-17)10-20-13-3-6-15-9-12(13)14/h3,6,9,11H,4-5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNIXTAEKBSDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)COC2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N,N-Dimethylpiperidine-1-sulfonamide Formation
The piperidine sulfonamide core is typically synthesized via sulfonylation of N,N-dimethylpiperidin-4-amine. In a representative procedure, piperidin-4-amine reacts with dimethylsulfamoyl chloride in the presence of a base such as triethylamine or pyridine. For example, a dichloromethane (DCM) solution of piperidin-4-amine (1.0 equiv) and triethylamine (2.5 equiv) is treated dropwise with dimethylsulfamoyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours. Work-up involves aqueous extraction and chromatography, yielding N,N-dimethylpiperidine-1-sulfonamide in 78–85% purity.
Hydroxymethylation at the Piperidine 4-Position
Introducing the hydroxymethyl group at the 4-position of piperidine requires functionalization of the amine-protected intermediate. A Boc-protected piperidine (e.g., tert-butyl piperidine-1-carboxylate) undergoes lithiation at the 4-position using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by quenching with formaldehyde to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Deprotection with HCl in dioxane affords 4-(hydroxymethyl)piperidine, which is subsequently sulfonylated as described in Section 1.1.
(3-Chloropyridin-4-yl)oxymethyl Group Installation
Mesylation of the Hydroxymethyl Intermediate
The hydroxymethyl group is activated for nucleophilic substitution via mesylation. A solution of 4-(hydroxymethyl)-N,N-dimethylpiperidine-1-sulfonamide (1.0 equiv) in DCM is treated with methanesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) at 0°C. After stirring for 2 hours, the mesylated intermediate, 4-((methylsulfonyl)methyl)-N,N-dimethylpiperidine-1-sulfonamide, is isolated in 90–95% yield following aqueous work-up.
Nucleophilic Substitution with 3-Chloro-4-hydroxypyridine
The mesylated intermediate undergoes substitution with 3-chloro-4-hydroxypyridine under basic conditions. In a scaled procedure, 4-((methylsulfonyl)methyl)-N,N-dimethylpiperidine-1-sulfonamide (1.0 equiv), 3-chloro-4-hydroxypyridine (1.2 equiv), and cesium carbonate (2.5 equiv) are suspended in N-methyl-2-pyrrolidone (NMP) and heated to 100–105°C for 24 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. Chromatographic purification yields the target compound in 58–77% yield, depending on stoichiometry and solvent choice (Table 1).
Table 1: Optimization of Nucleophilic Substitution Conditions
Alternative Synthetic Routes
Mitsunobu Coupling Strategy
A Mitsunobu reaction directly couples 4-(hydroxymethyl)-N,N-dimethylpiperidine-1-sulfonamide with 3-chloro-4-hydroxypyridine. Using diisopropyl azodicarboxylate (DIAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in THF, the reaction proceeds at 0°C to room temperature over 12 hours. This method avoids mesylation but requires stoichiometric phosphine and azide reagents, increasing cost. Yields range from 65–72%, with purification involving silica gel chromatography.
One-Pot Sequential Functionalization
Industrial-scale protocols favor one-pot sequences to minimize isolation steps. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is mesylated in situ, followed by substitution with 3-chloro-4-hydroxypyridine and concurrent Boc deprotection. Sulfonylation with dimethylsulfamoyl chloride completes the synthesis in 62% overall yield.
Analytical Characterization and Purity Control
Spectroscopic Confirmation
1H NMR of the target compound exhibits characteristic signals: δ 1.40–1.65 (piperidine CH₂), 2.85 (N,N-dimethyl), 4.68 ((3-chloropyridin-4-yl)oxymethyl), and 7.21–8.36 (pyridine aromatic protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 333.0724 (calculated: 333.0728).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for optimized routes. Residual solvents (NMP, DMA) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Scalability and Industrial Considerations
Solvent Selection and Recycling
NMP and DMA, while effective, pose environmental and regulatory challenges. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are evaluated for greener profiles. For example, substituting NMP with 2-MeTHF in cesium carbonate-mediated reactions reduces toxicity without compromising yield (72% vs. 77% in NMP).
Chemical Reactions Analysis
Types of Reactions
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomer: 4-((3-Chloropyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1448033-30-4)
- Structure : Differs in the position of the chlorine atom on the pyridine ring (2-yl vs. 4-yl).
- Implications :
| Property | Target Compound | CAS 1448033-30-4 |
|---|---|---|
| Pyridine substitution | 3-Chloro-4-yloxy | 3-Chloro-2-yloxy |
| Core structure | Piperidine-1-sulfonamide | Piperidine-1-sulfonamide |
| Molecular weight (inferred) | ~347–360 g/mol | ~340–355 g/mol |
Pyrrolidine-Based Analog: N-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Structure : Features a pyrrolidine ring instead of piperidine, with a methanesulfonamide group.
- Sulfonamide placement: Methanesulfonamide vs. piperidine-linked sulfonamide may alter hydrogen-bonding capacity and pharmacokinetics .
| Property | Target Compound | Pyrrolidine Analog |
|---|---|---|
| Core structure | Piperidine | Pyrrolidine |
| Sulfonamide group | N,N-dimethylpiperidine-1-sulfonamide | N-methylmethanesulfonamide |
| Molecular weight | ~347–360 g/mol | 347.82 g/mol (exact) |
Piperazine-Linked Sulfonamides ()
Compounds such as Methyl N′-cyano-N-{[4-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyl}carbamimidothioate (17) share sulfonamide groups but incorporate piperazine rings with aryl substituents.
- Structural Contrasts :
- Piperazine vs. piperidine : Piperazine’s additional nitrogen enables stronger hydrogen bonding, often improving receptor interaction.
- Substituent effects : Fluorophenyl or dichlorophenyl groups enhance metabolic stability and electron-withdrawing effects compared to the target’s chloropyridinyl group .
Carbohydrate-Conjugated Sulfonates (–2)
Compounds like 4-{4-[(β-d-galactopyranosyl)-oxymethyl]-1-H-1,2,3-triazol-1-yl}benzenesulfonate-ortho-pyridine (14) feature carbohydrate moieties linked to sulfonate/sulfonamide groups.
- Functional Differences :
- Hydrophilicity : Carbohydrate conjugates exhibit higher water solubility, contrasting with the target’s likely moderate lipophilicity.
- Bioactivity : Such derivatives often target glycosidases or microbial enzymes, whereas chloropyridinyl-sulfonamides may act as kinase or protease inhibitors .
Biological Activity
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide, also known as CLP-319, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure, including:
- Piperidine ring : A six-membered ring containing nitrogen.
- Chloropyridine moiety : Enhances chemical reactivity and potential biological activity.
- Sulfonamide group : Known for its therapeutic applications.
The molecular formula is , and it has a molecular weight of approximately 304.81 g/mol.
Synthesis
The synthesis of CLP-319 typically involves multiple steps:
- Preparation of Chloropyridine Intermediate : This is synthesized from 3-chloropyridin-4-ol.
- Reaction with N,N-dimethylpiperidine : The intermediate is reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to yield the final product.
- Purification : Techniques such as recrystallization and chromatography are employed to purify the compound.
CLP-319 interacts with specific molecular targets, modulating their activity and leading to various biological effects. It may bind to enzymes or receptors involved in disease pathways, suggesting potential therapeutic roles in:
- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.
- Anti-neoplastic Properties : Preliminary studies indicate potential effectiveness against cancer cells by targeting cellular pathways involved in tumor growth and proliferation .
Research Findings
Several studies have highlighted the biological activity of CLP-319:
- Antimicrobial Studies :
- Anti-cancer Activity :
- Inflammatory Response Modulation :
Comparative Analysis with Similar Compounds
To understand the uniqueness of CLP-319, a comparison with similar compounds is essential:
| Compound Name | Structure Similarity | Biological Activity | Notable Differences |
|---|---|---|---|
| Sulfanilamide | Contains sulfonamide | Antibacterial | Less selective action |
| Chloramphenicol | Broad-spectrum antibiotic | Antimicrobial | Different mechanism of action |
| Other Piperidine Sulfonamides | Structural similarities | Various therapeutic roles | Varying potency levels |
CLP-319's unique combination of functional groups contributes to its distinct biological properties and enhances its potential utility in drug development .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of CLP-319 revealed that it significantly inhibited the growth of Xanthomonas oryzae, a pathogen affecting rice crops. The compound demonstrated an EC50 value of 2.02 µg/mL, outperforming traditional treatments like bismerthiazol .
Case Study 2: Anti-cancer Potential
In a recent study involving human lung cancer cell lines, CLP-319 was shown to induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Q & A
Q. What purification techniques are most effective for isolating high-purity batches?
- Methodology : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. For persistent impurities (e.g., regioisomers), chiral HPLC with amylose-based columns achieves >99% purity. Recrystallization from ethanol/water mixtures enhances crystalline uniformity .
Q. How to scale up synthesis without compromising stereochemical integrity?
- Methodology : Pilot-scale reactions using continuous flow systems (e.g., microreactors) maintain strict temperature control and residence time. For stereosensitive steps (e.g., piperidine ring functionalization), chiral auxiliaries or asymmetric catalysis (e.g., Rh-based) are recommended .
Regulatory and Compliance Considerations
Q. What regulatory guidelines apply to preclinical studies of this compound?
- Methodology : Follow ICH Q3A/B for impurity profiling and USP <85> for endotoxin testing. Reference standards must comply with FDA GMP guidelines, with certificates of analysis (CoA) documenting identity, purity, and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
